molecular formula C3H7NO3 B101057 (2S)-2-Amino-3-hydroxy(314C)propanoic acid CAS No. 15199-49-2

(2S)-2-Amino-3-hydroxy(314C)propanoic acid

Cat. No.: B101057
CAS No.: 15199-49-2
M. Wt: 107.09 g/mol
InChI Key: MTCFGRXMJLQNBG-TZDVBLAASA-N
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Description

(2S)-2-Amino-3-hydroxy(314C)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the second and third carbon atoms, respectively. This compound plays a significant role in various biochemical processes and is of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxy(314C)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as glycine and formaldehyde. The reaction typically proceeds under basic conditions, where glycine reacts with formaldehyde to form the desired product. Another method involves the use of chiral catalysts to ensure the stereoselective formation of the (2S) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-hydroxy(314C)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of (2S)-2-Amino-3-oxopropanoic acid.

    Reduction: The amino group can be reduced to form (2S)-2-Amino-3-hydroxypropane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under controlled temperature conditions.

Major Products:

    Oxidation: (2S)-2-Amino-3-oxopropanoic acid.

    Reduction: (2S)-2-Amino-3-hydroxypropane.

    Substitution: Halogenated derivatives such as (2S)-2-Amino-3-chloropropanoic acid.

Scientific Research Applications

(2S)-2-Amino-3-hydroxy(314C)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and food additives.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxy(314C)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as aminotransferases, which catalyze the transfer of amino groups. It can also modulate the activity of neurotransmitter receptors, influencing signal transduction pathways in the nervous system.

Comparison with Similar Compounds

(2S)-2-Amino-3-hydroxy(314C)propanoic acid can be compared with other similar compounds, such as:

    (2S)-2-Amino-3-hydroxybutanoic acid: This compound has an additional carbon atom in the side chain, which affects its chemical properties and biological activity.

    (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid: The presence of a methyl group at the second carbon atom introduces steric hindrance, influencing its reactivity and interactions with enzymes.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy(314C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-TZDVBLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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